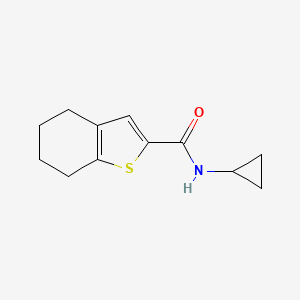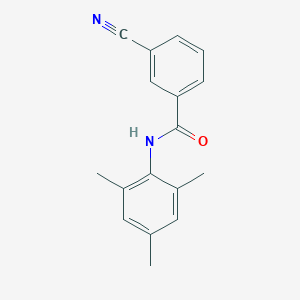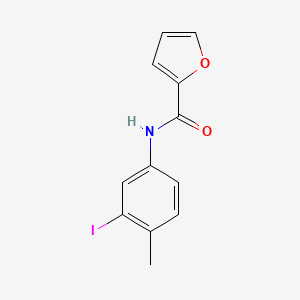![molecular formula C13H16N4O3S B7477250 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to possess a range of biochemical and physiological effects.
Scientific Research Applications
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide has been shown to have a range of potential applications in scientific research. One area of interest is in the study of cancer. 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to have anti-tumor effects in animal models. Other areas of research include the study of inflammation, oxidative stress, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA synthesis and repair, and cell division. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has also been shown to have neuroprotective effects, as well as effects on glucose metabolism and insulin sensitivity. It has also been shown to have an effect on the immune system, although the exact mechanism of this effect is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide in lab experiments is that it is relatively easy to synthesize, and is commercially available. It also has a low toxicity profile, which makes it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are many potential future directions for research on 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide. One area of interest is in the study of its anti-tumor effects, and how it may be used in combination with other drugs to enhance its efficacy. Other areas of research include the study of its effects on inflammation and oxidative stress, as well as its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide, which may lead to the development of more specific and targeted therapies.
Synthesis Methods
The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-4-aminobenzamide in the presence of a base to give the final product, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide.
properties
IUPAC Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-8-12(9(2)16-15-8)21(19,20)17-11-7-5-4-6-10(11)13(18)14-3/h4-7,17H,1-3H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBVSCLCYLXEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)



![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
![2-(5-chloro-2-methoxyanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7477261.png)
![4-Chloro-2-phenyl-5-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B7477263.png)
